(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine is an organic compound with a unique structure that includes a fluoro and methoxy substituent on a phenyl ring, attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and ethylenediamine.
Condensation Reaction: The aldehyde group of 2-fluoro-3-methoxybenzaldehyde reacts with ethylenediamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Further reduction of the compound can be achieved using strong reducing agents, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Industry: The compound is employed in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine: Unique due to its specific substituents and stereochemistry.
(1S)-1-(2-Fluoro-4-methoxy-phenyl)ethane-1,2-diamine: Similar structure but with a different position of the methoxy group.
(1S)-1-(2-Fluoro-3-methoxy-phenyl)propane-1,2-diamine: Similar structure but with an additional carbon in the backbone.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluoro and methoxy substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C9H13FN2O |
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Molecular Weight |
184.21 g/mol |
IUPAC Name |
(1S)-1-(2-fluoro-3-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(9(8)10)7(12)5-11/h2-4,7H,5,11-12H2,1H3/t7-/m1/s1 |
InChI Key |
QOBBVQIQLJJHIL-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1F)[C@@H](CN)N |
Canonical SMILES |
COC1=CC=CC(=C1F)C(CN)N |
Origin of Product |
United States |
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